molecular formula C23H30N2O2 B048418 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone CAS No. 119313-12-1

2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone

Cat. No. B048418
M. Wt: 366.5 g/mol
InChI Key: UHFFVFAKEGKNAQ-UHFFFAOYSA-N
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Description

2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone is a compound that belongs to a class of organic molecules characterized by the presence of benzyl, dimethylamino, and morpholinophenyl functional groups attached to a butanone backbone. These structural features suggest potential reactivity and interactions typical of these functional groups, leading to its application in various chemical syntheses and potential utility in materials science.

Synthesis Analysis

The synthesis of compounds related to 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone involves multiple steps, including condensation, reduction, and functional group transformation reactions. For example, similar compounds have been synthesized through reactions involving formaldehyde and morpholine, highlighting the use of common reagents in creating complex structures from simpler precursors (Özlem Gürsoy Kol et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds analogous to 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone has been elucidated using techniques such as IR, 1H NMR, and 13C NMR spectral data. These techniques provide detailed information about the molecular framework, functional groups, and electronic environment within the molecule, essential for understanding its reactivity and interactions.

Chemical Reactions and Properties

Compounds with structures similar to the subject molecule have demonstrated significant reactivity towards various reagents, leading to the formation of novel compounds with potential antioxidant capacities. The presence of functional groups such as benzylideneamino and dimethylamino enhances their reactivity, enabling the synthesis of diverse derivatives with varying biological and chemical properties (Özlem Gürsoy Kol et al., 2016).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting point, and boiling point, are influenced by the molecular structure and the nature of functional groups present. These properties are crucial for determining the compound's suitability for specific applications, including its role as a photoinitiator in water-soluble photopolymerization resist systems (K. Kojima et al., 1998).

Scientific Research Applications

Application 1: 3D Artificial Nichoid

  • Summary of Application : This compound is used in the creation of a 3D artificial “Nichoid” for the culture of mesenchymal stem cells .
  • Methods of Application : The biocompatible photopolymer SZ2080 was used with 1% of Irgacure 369. The laser used for 2PP was a cavity-dumped Yb:KYW system producing pulses with 300-fs duration and 1-MHz repetition rate (1030 nm wavelength) focused with a 1.4 numerical aperture (NA) oil .
  • Results or Outcomes : Mesenchymal stem cells adhered and grew in the 3D Nichoid with a comparable proliferation rate as compared to flat substrates .

Application 2: Retinal Cell Delivery Scaffolds

  • Summary of Application : Irgacure 369 is used in the two-photon polymerization of acrylated poly(caprolactone) (PCL) to create precise microstructural control of a material in a biocompatible platform .
  • Methods of Application : A photoinitiator, Irgacure 369, was added to the solution (at 1, 3, and 5 wt%) .
  • Results or Outcomes : The resulting two-photon polymerized PCL scaffolds successfully supported human iPSC derived retinal progenitor cells in vitro .

Application 3: Fabrication of Micro-tube Arrays

  • Summary of Application : This compound is used in the fabrication of micro-tube arrays in photopolymer SZ2080 .
  • Methods of Application : The photo-initiator 2-benzyl-2-dimethylamino-1-(4-morpholinophenyl)-butanone-1 is used for 515 nm .
  • Results or Outcomes : Sample arrays of micro-tubes were successfully manufactured applying three different methods and the fabrication quality as well as efficiency of the methods is compared .

Application 4: 3D Nanopolymerization

  • Summary of Application : Irgacure 369 is used in the 3D nanopolymerization and damage threshold dependence on laser wavelength and pulse duration .
  • Methods of Application : The photosensitized mixture was prepared by adding PI (1% w/w of prepolymer) and stirring with a magnetic stirrer until the mixture was homogeneous .
  • Results or Outcomes : Polymerization was observed at all wavelengths and pulse durations without significant differences in the achieved minimal spatial dimension .

Application 5: Fabrication of Micro-tube Arrays

  • Summary of Application : This compound is used in the fabrication of micro-tube arrays in photopolymer SZ2080 .
  • Methods of Application : The photo-initiator 2-benzyl-2-dimethylamino-1-(4-morpholinophenyl)-butanone-1 is more suitable for 515 nm .
  • Results or Outcomes : Sample arrays of micro-tubes were successfully manufactured applying three different methods and the fabrication quality as well as efficiency of the methods is compared .

Application 6: 3D Nanopolymerization

  • Summary of Application : Irgacure 369 is used in the 3D nanopolymerization and damage threshold dependence on laser wavelength and pulse duration .
  • Methods of Application : The photosensitized mixture was prepared by adding PI (1% w/w of prepolymer) and stirring with a magnetic stirrer until the mixture was homogeneous .
  • Results or Outcomes : Polymerization was observed at all wavelengths and pulse durations without significant differences in the achieved minimal spatial dimension .

Future Directions

The use of 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone and other photoinitiators is expected to continue in various industries, particularly in the production of UV-curable systems such as adhesives, inks, and coatings . Their use may also expand into new areas as the demand for such materials grows in industries like aerospace, automotive, and electronics .

properties

IUPAC Name

2-benzyl-2-(dimethylamino)-1-(4-morpholin-4-ylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-4-23(24(2)3,18-19-8-6-5-7-9-19)22(26)20-10-12-21(13-11-20)25-14-16-27-17-15-25/h5-13H,4,14-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFFVFAKEGKNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)(C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044786
Record name 2-Benzyl-2-(dimethylamino)-1-[4-(morpholin-4-yl)phenyl]butan-1-one
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Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; NKRA; Pellets or Large Crystals, Liquid
Record name 1-Butanone, 2-(dimethylamino)-1-[4-(4-morpholinyl)phenyl]-2-(phenylmethyl)-
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Product Name

2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone

CAS RN

119313-12-1
Record name Irgacure 369
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Record name 2-Benzyl-2-(dimethylamino)-1-(4-(morpholin-4-yl)phenyl)butan-1-one
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Record name 1-Butanone, 2-(dimethylamino)-1-[4-(4-morpholinyl)phenyl]-2-(phenylmethyl)-
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Record name 2-Benzyl-2-(dimethylamino)-1-[4-(morpholin-4-yl)phenyl]butan-1-one
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Record name 2-benzyl-2-dimethylamino-4'-morpholinobutyrophenone
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Record name 1-Butanone, 2-(dimethylamino)-1-[4-(4-morpholinyl)phenyl]-2-(phenylmethyl)
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Record name 2-BENZYL-2-(DIMETHYLAMINO)-1-(4-(MORPHOLIN-4-YL)PHENYL)BUTAN-1-ONE
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Synthesis routes and methods I

Procedure details

In a 2.5 1 sulfonation flask, 900 ml of a solution (1 mol) of 2-dimethylamino-1 -(4-morpholino-phenyl)butan-1 -one according to b) above are heated again to 50° C. 179.7 g (1.05 mol) of benzyl bromide are then added dropwise over 20 minutes. The mixture is stirred for 3 to 4 hours at 50° C. until the thin layer chromatogram shows that there is no educt left. The temperature is raised to 60° C. and then 80 g (2 mol) of sodium hydroxide powder are added in increments over 45 minutes. The mixture is then stirred for another 1 to 2 hours at 50° C. until the thin layer chromatogram shows that there is no educt left. The reaction mixture is charged with 150 ml of water and stirred. The water phase is separated and the organic phase is concentrated on a vacuum rotary evaporator. 378.3 g of the yellowish crude product of 2-benzyl-2-dimethylamino-1 -(4-morpholinophenyl)butan-1 -one having a melting point from 102° C. to 110° C. remain in the flask. The crude product is dissolved hot in 600 ml of ethanol, cooled, crystallised, filtered and then washed with cold ethanol. The crystals are dried. They melt at 114° C. to 115° C., and gas chromatogram as well as thin layer chromatogram show them to be pure. The yield is 299.0 g of 2-benzyl-2-dimethylamino-1-(4-morpholinophenyl)butan-1-one. A further 22.4 g of pure product can be isolated from the mother liquor. The 1H-NMR spectrum of the pure product corresponds to that of the indicated structure.
[Compound]
Name
solution
Quantity
900 mL
Type
reactant
Reaction Step One
Name
2-dimethylamino-1 -(4-morpholino-phenyl)butan-1 -one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
179.7 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

608.7 g (2.03 tool) of 1-(4-fluorophenyl)-2-dimethylamino-2-benzyl-butan-1-one (Example 1, B), 354.2 g (4.06 tool) of morpholine, 562 g (4.06 tool) of K2CO3 and 2000 ml of dimethylsulfoxide are heated at 160° for 12 hours, with stirring. After this time, a sample no longer shows any starting ketone in a thin-layer chromatogram. The reaction solution is cooled to room temperature, poured onto ice and extracted with methylene chloride. The organic phase is dried over MgSO4, filtered and evaporated. The oily residue crystallizes from ethanol. The product melts at 111°-119°.
Quantity
608.7 g
Type
reactant
Reaction Step One
Quantity
354.2 g
Type
reactant
Reaction Step One
Name
Quantity
562 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
K Kojima, M Ito, H Morishita, N Hayashi - Chemistry of materials, 1998 - ACS Publications
A novel water-soluble photoinitiator, sodium 4-[2-(4-morpholino)benzoyl-2-dimethylamino]butylbenzenesulfonate (MBS), was synthesized by sulfonation of 2-benzyl-2-(dimethylamino)-…
Number of citations: 58 pubs.acs.org
MS Farahat, DE Nikles - Macromolecular Materials and …, 2001 - Wiley Online Library
PET waste obtained from beverage bottles was depolymerized by a glycolysis reaction, using diethylene glycol (DEG) as the glycolyzing system and manganese acetate as a …
Number of citations: 35 onlinelibrary.wiley.com
MS Farahat, DE Nikles - Macromolecular Materials and …, 2002 - Wiley Online Library
Recycling of poly(ethylene terephthalate) PET waste by chemical methods is a well‐known process that generates value‐added products. Depolymerization products of PET recycling …
Number of citations: 37 onlinelibrary.wiley.com
D Shen, H Lian, T Ding, J Xu, C Shen - Analytical and bioanalytical …, 2009 - Springer
A confirmatory and quantitative method based on liquid chromatography–electrospray ionization tandem mass spectrometry (LC-ESI/MS/MS) has been developed for simultaneous …
Number of citations: 69 link.springer.com
J Lalevée, X Allonas, JP Fouassier - Macromolecules, 2005 - ACS Publications
The addition of two carbon centered radicals R (benzoyl and isopropylketyl) as initiating radicals to acrylonitrile, methyl acrylate, methyl vinyl ether, and vinyl acetate as monomers M …
Number of citations: 21 pubs.acs.org
Q Wu, Y Xiong, J Yang, H Tang… - … Chemistry and Physics, 2016 - Wiley Online Library
Three thioxanthone‐based hydrophilic visible photoinitiators (TX‐MPEG350, TX‐MPEG550, and TX‐MPEG750) are prepared and characterized. All of them exhibit excellent water …
Number of citations: 23 onlinelibrary.wiley.com
L Li, D Zhu, X Peng, P Xiao - Catalysts, 2022 - mdpi.com
Photopolymerization has attracted great interest because of its mild reaction conditions, spatiotemporal controllability, cost efficiency, and fast speed. However, with the raising …
Number of citations: 2 www.mdpi.com
FMS Khedr - J App Mat Sci & Engg Res, 2023 - opastpublishers.com
PET (polyethylene terephthalate) is a semicrystalline polymer which is characterized by its chemical resistance and bearing and wear properties. PET is often used for food processing …
Number of citations: 0 www.opastpublishers.com
W Tomal, J Ortyl - Polymers, 2020 - mdpi.com
Light-initiated polymerization processes are currently an important tool in various industrial fields. The advancement of technology has resulted in the use of photopolymerization in …
Number of citations: 150 www.mdpi.com
K Bentayeb, LK Ackerman, T Lord… - Food Additives & …, 2013 - Taylor & Francis
Direct analysis in real time coupled to time-of-flight mass spectrometry (DART/TOF-MS) was used to detect the non-visible set-off of photoinitiators on the food contact surface of three …
Number of citations: 35 www.tandfonline.com

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